4-(Diethylsulfamoyl)benzoyl chloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a β-amyloid aggregation inhibitor, includes a one-pot synthesis followed by acylation with a benzoyl chloride derivative . This suggests that 4-(Diethylsulfamoyl)benzoyl chloride could potentially be synthesized through similar acylation reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often confirmed using spectroscopic methods such as IR, 1H- and 13C-NMR, and EI-MS, as well as X-ray crystallography . These techniques could be applied to determine the structure of this compound and to study its molecular conformation and dynamics.

Chemical Reactions Analysis

The reactivity of benzoyl chloride derivatives with various nucleophiles has been studied, showing that primary amino groups are highly reactive, undergoing simultaneous selenenylation–acylation . This indicates that this compound might also react with nucleophiles, potentially leading to acylation or other substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoyl chloride derivatives can be inferred from their reactions and synthesis. For example, the kinetics and mechanism of the reaction of benzoyl chloride with 4-(4′-N,N-dimethylaminostyryl)pyridine N-oxide suggest that such compounds can participate in addition-elimination mechanisms, which could be influenced by the substrate . The reactivity order of different sulfides with 2,4-dinitrobenzenesulphenyl chloride also provides insights into the reactivity patterns that might be expected for this compound .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4-(Diethylsulfamoyl)benzoyl chloride, as a derivative of benzoyl chloride, shows potential in antimicrobial applications. Research indicates its effectiveness against various microorganisms. For example, modifications of ethylene acrylic acid films with benzoyl chloride have demonstrated antimicrobial activity against Penicillium sp. and Aspergillus sp. (Matche, Kulkarni, & Raj, 2006). Additionally, the synthesis of thiazolidinedione derivatives with benzoyl chloride substitution has shown promising in vitro antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli (Parekh, Juddhawala, & Rawal, 2013).

Controlled Release Systems

Benzoyl chloride derivatives are used in developing controlled release systems for drugs. A study on benzoyl peroxide microsponges highlights their role in controlling drug release to the skin, thereby reducing side effects (Jelvehgari et al., 2006). This approach is beneficial in treatments like acne, where controlled drug release can minimize skin irritation.

Liquid-Crystalline Properties

Some derivatives of benzoyl chloride exhibit liquid-crystalline properties useful in optical switching materials. A study on 4-(4′-alkyloxyphenylazo)benzoyl chlorides, for instance, demonstrates their potential in fast switching times for cis-trans isomerization, making them suitable for optical applications (Jaworska et al., 2017).

Synthesis of Bioactive Compounds

Benzoyl chloride derivatives are key in synthesizing bioactive compounds. For instance, the synthesis of benzothioyl thiourea derivatives using benzoyl chloride has been explored for potential antioxidant and cytotoxic activities (Shoaib et al., 2017). Such compounds are investigated for their medical and pharmacological properties.

Material Synthesis

In material science, benzoyl chloride derivatives play a role in synthesizing new materials. For example, the synthesis of cellulose benzoates using benzoyl chlorides in an ionic liquid demonstrates the versatility of these compounds in creating new materials with specific properties (Zhang et al., 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

Based on its structural similarity to other benzoyl chloride compounds, it’s likely that it interacts with various biological macromolecules, such as proteins and nucleic acids .

Mode of Action

Benzoyl chloride compounds are known to be reactive, undergoing nucleophilic substitution reactions . The compound may interact with its targets through a similar mechanism, leading to changes in the target’s structure and function .

Biochemical Pathways

Given the compound’s potential reactivity with biological macromolecules, it could influence a variety of biochemical processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(Diethylsulfamoyl)benzoyl chloride are not well-studied. As a small, lipophilic molecule, it may be readily absorbed and distributed throughout the body. Its metabolism and excretion would likely depend on its interactions with various enzymes and transporters .

Result of Action

Its potential to react with biological macromolecules suggests that it could have diverse effects, possibly leading to changes in cellular function or viability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, its reactivity might be enhanced under acidic conditions, or it might be stabilized by certain solvents .

Eigenschaften

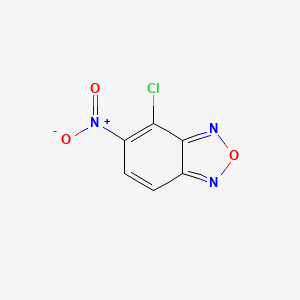

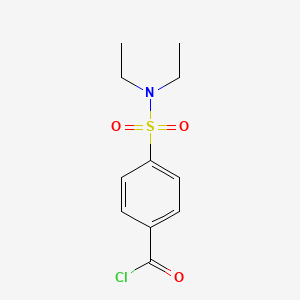

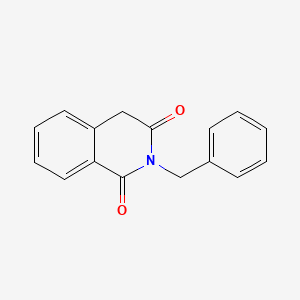

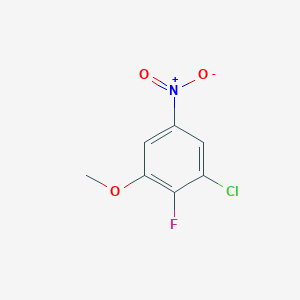

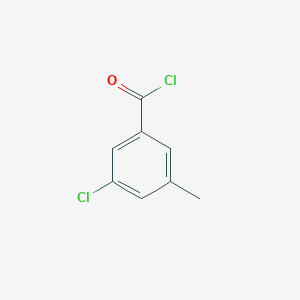

IUPAC Name |

4-(diethylsulfamoyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-3-13(4-2)17(15,16)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUFVAGYBMRFMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564971 | |

| Record name | 4-(Diethylsulfamoyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29171-71-9 | |

| Record name | 4-[(Diethylamino)sulfonyl]benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29171-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diethylsulfamoyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride](/img/structure/B3032537.png)

![5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B3032549.png)